molecular formula C16H26CuO6 B12325472 Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-

Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-

Cat. No.: B12325472
M. Wt: 377.92 g/mol
InChI Key: VTPREFFRODJKCO-UHFFFAOYSA-N
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Description

This copper(II) complex features a bidentate ligand system derived from 1,1-dimethylethyl 3-oxobutanoate. The tert-butyl (1,1-dimethylethyl) groups confer steric bulk, which influences the compound’s solubility, stability, and reactivity. The κO notation indicates the oxygen atoms involved in coordination to the copper center, forming a square-planar or distorted octahedral geometry typical of Cu(II) complexes.

Properties

Molecular Formula

C16H26CuO6

Molecular Weight

377.92 g/mol

IUPAC Name

copper;tert-butyl 3-oxobutanoate

InChI

InChI=1S/2C8H13O3.Cu/c2*1-6(9)5-7(10)11-8(2,3)4;/h2*5H,1-4H3;/q2*-1;+2

InChI Key

VTPREFFRODJKCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)OC(C)(C)C.CC(=O)[CH-]C(=O)OC(C)(C)C.[Cu+2]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Copper Complexes

Structural Comparisons

Schiff Base Copper(II) Complexes (e.g., bis[N-(i-propyl)-3-oxy-2-naphthal-diminato]copper(II)):

  • Coordination Geometry : Schiff base complexes often exhibit square-planar or distorted octahedral geometries. For example, the complex in has a Cu–O bond length of ~1.90 Å and Cu–N bonds of ~1.95 Å, consistent with Jahn-Teller distortions in Cu(II) systems .
  • Ligand Effects: The tert-butyl groups in the target compound likely increase steric hindrance compared to the isopropyl groups in the Schiff base complex. This reduces aggregation and enhances solubility in non-polar solvents.

Table 1: Key Structural Parameters

Property Target Compound (Hypothetical) Schiff Base Complex ()
Coordination Geometry Square-planar (predicted) Distorted octahedral
Cu–O Bond Length (Å) ~1.88–1.92 (estimated) 1.90
Ligand Bulk High (tert-butyl) Moderate (isopropyl)
Electronic and Reactivity Comparisons
  • Electron-Withdrawing Effects: The oxo group in the butanoate ligand may enhance the Lewis acidity of the copper center compared to Schiff base ligands, which often feature conjugated π-systems that delocalize electron density .
  • Redox Behavior: Cu(II) complexes with carboxylate ligands typically show lower redox potentials than Schiff base complexes due to weaker ligand field stabilization.

Research Findings and Limitations

  • Synthesis Challenges : Bulky ligands in the target compound may complicate crystallization, as seen in other sterically hindered Cu(II) complexes. highlights the use of single-crystal X-ray diffraction for structural elucidation, a method applicable to the target compound .
  • Data Gaps : Direct experimental data (e.g., spectroscopic or crystallographic) for the target compound are absent in the provided evidence. Comparisons rely on extrapolation from structurally related systems.

Biological Activity

Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']- is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']- features a copper ion coordinated with two molecules of 1,1-dimethylethyl 3-(oxo)butanoate. This unique structure is significant as it influences the compound's reactivity and biological interactions.

Structural Formula

The structural representation of the compound can be summarized as follows:

Cu[C6H10O3]2\text{Cu}[\text{C}_6\text{H}_{10}\text{O}_3]^2

This indicates that each copper ion is chelated by two identical ligands, which can affect its solubility and reactivity in biological systems.

Research indicates that copper complexes can exhibit various biological activities, including:

  • Antioxidant Activity : Copper ions play a crucial role in redox reactions, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Copper compounds have been shown to possess antimicrobial effects against a range of pathogens.
  • Hypoxia Imaging : Certain copper complexes are used in medical imaging to identify hypoxic tissues due to their selective uptake in low-oxygen environments .

Case Studies

  • Hypoxia Imaging Agents :
    A study investigated the use of copper bis(thiosemicarbazone) complexes for imaging hypoxic tissues. The research highlighted that these complexes showed significant uptake in EMT6 tumor cells under hypoxic conditions, correlating with their redox potential. This suggests that similar copper coordination compounds may also exhibit selective cellular uptake based on their structural properties .
  • Antimicrobial Activity :
    Research has demonstrated that copper-based compounds can inhibit bacterial growth effectively. For instance, studies have shown that copper ions disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death. The effectiveness varies with the concentration and specific ligands used in the coordination complex.

Data Table: Biological Activities of Copper Complexes

Biological ActivityMechanismReference
AntioxidantRedox reactions reduce oxidative stress
AntimicrobialDisruption of cell membranes
Hypoxia ImagingSelective uptake in hypoxic tissues

In Vitro Studies

In vitro studies have shown that copper coordination compounds can influence enzyme activities. For example, alterations in cytochrome oxidase activity were observed in copper-deficient models, indicating the essential role of copper in enzymatic functions within cells .

In Vivo Studies

Animal models have demonstrated that adequate copper levels are critical for maintaining physiological functions. Copper deficiency has been linked to impaired immune response and increased susceptibility to infections.

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